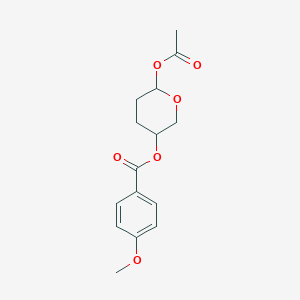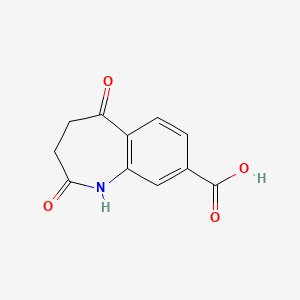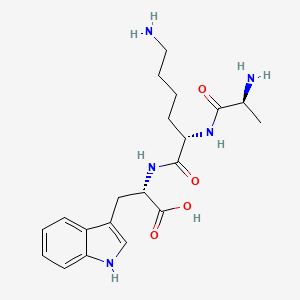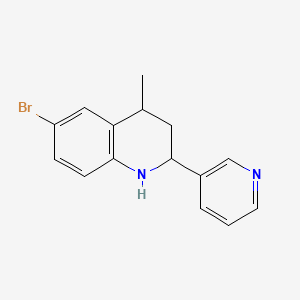![molecular formula C13H16FNO3 B12594381 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid CAS No. 646509-06-0](/img/structure/B12594381.png)
5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid typically involves the reaction of 4-fluorophenyl ethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and signaling pathways, leading to various biochemical and physiological effects. These interactions are crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid include:
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
- 5-({[2-(4-Fluorophenyl)ethyl]carbamoyl}amino)-5-oxopentanoic acid .
Uniqueness
What sets this compound apart is its specific structure, which allows it to interact uniquely with various molecular targets. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
646509-06-0 |
|---|---|
Molecular Formula |
C13H16FNO3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) |
InChI Key |
OURXGNZFSAQJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)



![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)








![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
